
Cl-amidine
描述
Cl-amidine is a synthetic organic compound. It is characterized by its complex structure, which includes a chloroethanimidamido group, a phenylformamido group, and a pentanamide backbone. The trifluoroacetic acid salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cl-amidine typically involves multiple steps:
Formation of the Chloroethanimidamido Group: This step involves the reaction of chloroacetyl chloride with an appropriate amine under controlled conditions to form the chloroethanimidamido group.
Formation of the Phenylformamido Group: This step involves the reaction of phenyl isocyanate with an appropriate amine to form the phenylformamido group.
Coupling Reactions: The chloroethanimidamido and phenylformamido groups are then coupled with a pentanamide backbone through a series of condensation reactions.
Formation of the Trifluoroacetic Acid Salt: The final compound is treated with trifluoroacetic acid to form the trifluoroacetic acid salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure the final product’s quality and consistency.
化学反应分析
Structural Basis for Reactivity
Cl-amidine contains a 2-chloro-1-iminoethyl group that enables nucleophilic substitution reactions with thiols (Fig. 1 ). This electrophilic moiety facilitates covalent bonding to cysteine residues in PADs, forming a stable thioether adduct. The compound’s L-ornithine backbone mimics arginine, enhancing target specificity .
Key functional groups :
-
2-Chloro-1-iminoethyl : Reactive site for cysteine thiols.
-
Benzoyl group : Enhances membrane permeability.
-
Ornithine amide : Mimics PAD substrates.
Covalent Inhibition Mechanism
This compound irreversibly inhibits PADs via a two-step mechanism:
-
Nucleophilic attack : The catalytic cysteine (Cys) in PADs attacks the electrophilic carbon adjacent to the chloroimino group.
-
Covalent adduct formation : Displacement of chloride yields a stable thioether bond, blocking enzymatic activity .
This reaction is calcium-dependent, as PAD activation requires Ca²⁺-induced conformational changes .
Dose-Dependent Enzyme Inhibition
In reconstructed human epidermis (RHE) models, this compound reduced protein deimination in a concentration-dependent manner :
Table 1: Inhibition of Deimination in RHEs by this compound
Concentration (μM) | Deimination Rate (% Control) | Significance (vs. Control) |
---|---|---|
100 | 85 ± 25 | p > 0.05 |
800 | 55 ± 30 | p = 0.014 |
At 800 μM, this compound halved deimination activity and upregulated autophagy proteins (LC3-II, p62/SQSTM1), altering keratinocyte differentiation .
Isozyme Selectivity
This compound exhibits pan-PAD inhibition but varies in efficacy across isoforms:
Table 2: Inhibition of Recombinant PAD Isozymes
Isozyme | Relative Inhibition | Key Observations |
---|---|---|
PAD1 | Most sensitive | IC₅₀ ~100 μM in filaggrin deimination |
PAD2/3 | Moderate | Partial co-localization with LC3 in RHEs |
PAD4 | Weak | Limited data in current studies |
PAD1 inhibition correlates with disrupted epidermal autophagy, while PAD2/3 suppression affects transitional cell formation .
In Vivo Reactivity and Pharmacological Effects
In murine colitis models, this compound (10 mg/kg/day) reduced:
-
Colonic PAD activity : 60% decrease vs. DSS-treated controls .
-
Histological damage : Apoptosis markers (TUNEL) declined by 40% .
These effects confirm systemic bioavailability and irreversible target engagement.
Secondary Reactivity and Functional Impact
Beyond PAD inhibition, this compound derivatives (e.g., BB-Cl-amidine) modify cysteine residues in STING protein, introducing a 423-Da adduct at Cys<sup>148</sup> and blocking oligomerization . This highlights broader thiol reactivity potential, though primary applications remain PAD-centric.
科学研究应用
Scientific Research Applications
-
Cancer Treatment
- Mechanism : Cl-amidine has shown potential as an anti-cancer agent by inhibiting vascular endothelial growth factor (VEGF) expression in breast cancer cell lines. In a study utilizing Poly(3-hydroxybutyrate) microspheres for controlled delivery, this compound encapsulation resulted in a 36.5% reduction in VEGF expression in SK-BR-3 cells compared to untreated controls .
- Combination Therapy : The compound's effectiveness was enhanced when combined with rapamycin, leading to improved cytotoxicity against cancer cells .
-
Autoimmune Diseases
- Colitis and Arthritis : this compound has been investigated for its protective effects against colitis and rheumatoid arthritis. In murine models, it reduced inflammation and improved survival rates by modulating immune responses and decreasing pro-inflammatory cytokine levels . For instance, it significantly decreased the incidence of disease in collagen-induced arthritis models without apparent toxicity .
- Systemic Lupus Erythematosus : Research indicates that this compound can alter autoantibody profiles and complement levels in lupus models, suggesting a role in managing systemic lupus erythematosus by inhibiting neutrophil extracellular trap formation .
- Sepsis Management
- Neurodegenerative Disorders
Delivery Mechanisms
The effectiveness of this compound is not only dependent on its pharmacological properties but also on the methods used for its delivery:
- Microsphere Delivery Systems : Studies have explored encapsulating this compound within biodegradable microspheres to achieve controlled release, enhancing its therapeutic efficacy while minimizing side effects .
- Electrospun Templates : Novel delivery vehicles such as electrospun polydioxanone templates have been developed to regulate neutrophil extracellular trap formation, demonstrating local modulation of inflammation and tissue integration .
Case Studies
作用机制
The mechanism of action of Cl-amidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2S)-5-(2-Bromoethanimidamido)-2-(phenylformamido)pentanamide
- (2S)-5-(2-Iodoethanimidamido)-2-(phenylformamido)pentanamide
- (2S)-5-(2-Fluoroethanimidamido)-2-(phenylformamido)pentanamide
Uniqueness
Cl-amidine is unique due to the presence of the chloro group, which imparts specific reactivity and stability. The trifluoroacetic acid salt form further enhances its solubility and stability, making it more versatile for various applications compared to its analogs.
生物活性
Cl-amidine is a peptidylarginine deiminase (PAD) inhibitor that has garnered attention for its diverse biological activities, particularly in the context of inflammatory diseases, cancer, and immune response modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a small-molecule inhibitor that selectively targets PAD enzymes, which are responsible for the post-translational modification of proteins through citrullination. This modification plays a crucial role in various physiological and pathological processes, including inflammation and autoimmunity. This compound has shown efficacy in several disease models, including sepsis, arthritis, and cancer.
- Inhibition of PAD Activity : this compound inhibits all active PAD isozymes with near-equal potency. Its mechanism involves binding to the active site of PADs, preventing the conversion of arginine residues in proteins to citrulline. This inhibition alters downstream signaling pathways related to inflammation and immune responses .
- Reduction of Inflammatory Cytokines : this compound has been shown to decrease levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various experimental models. For instance, in a cecal ligation and puncture (CLP) model of sepsis, this compound treatment resulted in significantly lower plasma concentrations of these cytokines compared to vehicle controls .
- Impact on Immune Cell Dynamics : this compound treatment has been associated with increased survival rates in sepsis models by enhancing the proliferation and differentiation of innate immune cells. It restores the population of monocytes and granulocytes in bone marrow and peripheral blood .
1. Sepsis Model
In a study examining the effects of this compound on sepsis induced by CLP, mice treated with this compound exhibited a 100% survival rate at 7 days post-surgery compared to a 45% survival rate in control groups. This study highlighted this compound's protective effects against sepsis-induced mortality by reducing histone citrullination and neutrophil extracellular trap (NET) formation .
2. Inflammatory Bowel Disease
This compound demonstrated significant anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis model. The treatment led to reduced disease incidence and severity, indicating its potential as a therapeutic agent for inflammatory bowel diseases .
3. Cancer Research
Recent investigations have identified this compound's cytotoxic effects on glioblastoma multiforme (GBM) cells. In vitro studies revealed that this compound induces apoptosis in GBM cells through mechanisms involving altered autophagy and cell cycle regulation .
Comparative Efficacy
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Focus | Model Used | Key Findings | Survival Rate/Effect |
---|---|---|---|
Sepsis | CLP model | Reduced cytokine levels; improved survival | 100% at 7 days |
Inflammatory Bowel Disease | DSS-induced colitis | Decreased disease severity | Significant reduction |
Cancer | GBM cellular model | Induced apoptosis; altered autophagy | Significant cytotoxicity |
常见问题
Basic Research Questions
Q. What is the molecular mechanism of Cl-amidine as a PAD inhibitor, and how does it influence cellular processes?
this compound is an irreversible pan-peptidylarginine deiminase (PAD) inhibitor with IC50 values of 5.9 µM (PAD4), 0.8 µM (PAD1), and 6.2 µM (PAD3) . It suppresses citrullination of histones (e.g., CitH3), thereby inhibiting neutrophil extracellular trap (NET) formation and downstream inflammatory cascades. In cancer models, this compound induces p53-mediated G1 cell cycle arrest and upregulates miRNA-16, leading to apoptosis .
Key Assays :
- In vitro: PAD activity assays using fluorogenic substrates or citrullination detection (e.g., anti-CitH3 antibodies) .
- In vivo: Murine models of sepsis (40 mg/kg intraperitoneal) or colitis (dose-dependent histological scoring) .
Q. How does this compound inhibit NET formation, and what are its implications in inflammatory diseases?
this compound blocks PAD4-mediated histone citrullination, a prerequisite for NET release. This inhibition reduces NET-driven pathologies in:
- Sepsis : Improved survival by 50% in cecal ligation and puncture (CLP) models .
- Aortic Aneurysm (AAA) : Reduced elastin degradation and inflammatory cytokines (IL-6, TNF-α) .
- Arthritis : Decreased joint inflammation and NET-associated immune complex deposition .
Validation Methods : Immunofluorescence (CitH3/MPO co-staining), ELISA for circulating NET components (e.g., dsDNA), and qPCR for cytokine profiling .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s efficacy across disease models?
While this compound reduces NETosis and inflammation in sepsis , AAA , and lupus , it fails to ameliorate adipose tissue inflammation in obese mice despite inhibiting NETs . Potential explanations include:
- Model-specific pathways : Adipose inflammation may rely on NET-independent mechanisms (e.g., macrophage polarization).
- Bioavailability limitations : this compound’s hydrophilicity restricts tissue penetration in adipocytes .
- Off-target effects : Apoptosis induction in certain cell types (e.g., splenocytes) may confound results .
Recommendations : Compare this compound with analogs (e.g., BB-Cl-amidine) and use tissue-specific pharmacokinetic profiling .
Q. What experimental designs optimize dose-response studies for this compound’s dual roles in apoptosis and NET inhibition?
- In vitro : Co-culture systems (e.g., neutrophils + cancer cells) to differentiate NET suppression (low doses: 1–10 µM) from apoptosis (high doses: >20 µM) .
- In vivo : Time-course studies with staggered dosing (e.g., pre-/post-disease induction) to isolate therapeutic vs. prophylactic effects .
- Controls : Include PAD4-knockout mice and vehicle-treated groups to validate target specificity .
Q. How does this compound modulate macrophage polarization, and what signaling pathways are involved?
In ankylosing spondylitis (AS), this compound suppresses M1 macrophage polarization by inhibiting the JAK3-STAT5 pathway. Key findings include:
- Reduced iNOS and p-STAT5/STAT5 protein levels in AS patient-derived macrophages .
- Dose-dependent downregulation of pro-inflammatory cytokines (IL-6, TNF-α) in vitro . Methodology : Flow cytometry for M1/M2 markers (CD80/CD206), RNA-seq for pathway analysis, and Western blotting for phospho-protein quantification .
Q. What are the limitations of this compound in long-term studies, and how can they be addressed?
- Toxicity : Apoptosis in non-target cells (e.g., lymphocytes) at high doses .
- Bioavailability : Poor membrane permeability due to positive charge/high hydrophilicity . Solutions :
- Use prodrug formulations (e.g., BB-Cl-amidine) for enhanced stability .
- Combine with nanoparticle delivery systems to improve tissue targeting .
Q. Methodological Considerations
- Data Contradictions : Always include multiple endpoints (e.g., histology, cytokine panels, NET quantification) to capture context-dependent effects .
- Ethical Compliance : For animal studies, adhere to protocols for sepsis (e.g., CLP survival monitoring ≤10 days) and colitis (DSS-induced mucosal scoring) .
属性
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSNMVYWOLUWDD-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。